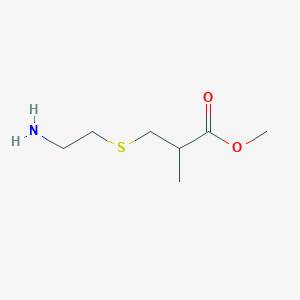
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C6H13NO2S This compound is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a methylpropanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but lacks the additional methyl group on the propanoate backbone.
Ethyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(2-aminoethyl)sulfanyl]butanoate: Similar structure but with a butanoate backbone instead of a propanoate backbone.
Uniqueness
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is unique due to the presence of both an aminoethyl group and a sulfanyl group attached to a methylpropanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
methyl 3-(2-aminoethylsulfanyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2S/c1-6(7(9)10-2)5-11-4-3-8/h6H,3-5,8H2,1-2H3 |
InChIキー |
GUZSQWDPKURGJT-UHFFFAOYSA-N |
正規SMILES |
CC(CSCCN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
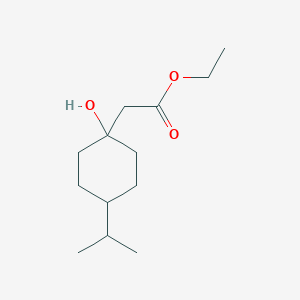
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

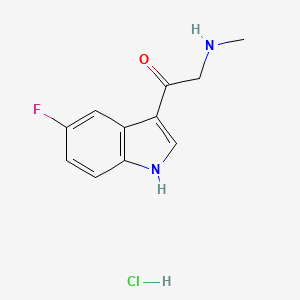
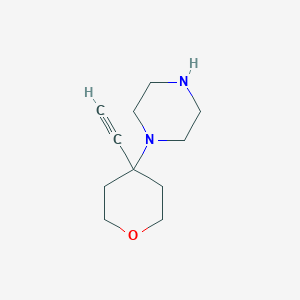

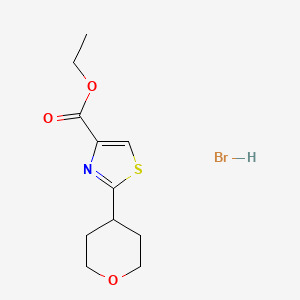
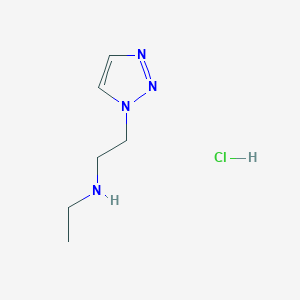
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)

![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
